4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
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Overview
Description
4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is an intriguing chemical compound due to its structure and potential applications across various fields. This compound features a complex arrangement of functional groups, including a pyrimidine ring, piperazine moiety, and benzonitrile unit, which together may contribute to unique chemical and biological properties.
Preparation Methods
Synthetic Routes:
Initial Preparation: One way to synthesize the compound could involve a multi-step process starting from basic organic molecules
Piperazine Incorporation: The piperazine moiety can be introduced via nucleophilic substitution reactions, connecting it to the previously formed pyrimidine derivative.
Final Coupling: The benzonitrile portion can be attached through a coupling reaction, possibly facilitated by a base or catalyst to ensure the reaction goes to completion.
Industrial Production Methods: Industrial methods for producing such a compound would require optimizing yields and purity, likely involving advanced techniques such as continuous flow chemistry or catalytic hydrogenation. This process needs stringent conditions to ensure the integrity of the compound throughout large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound's functional groups make it susceptible to oxidation and reduction reactions, particularly affecting the dimethylamino and piperazine moieties.
Substitution Reactions: The benzonitrile unit could undergo substitution reactions, particularly in the presence of electrophiles or nucleophiles, altering the compound's reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide might be used.
Reduction: Reducing agents such as lithium aluminium hydride could be employed, particularly for reducing the nitrile group to an amine.
Major Products Formed:
These reactions could lead to derivatives with different degrees of oxidation or reduction, forming various amines, alcohols, or substituted aromatic compounds.
Scientific Research Applications
This compound could play a significant role in scientific research due to its multi-faceted structure:
Chemistry: Useful in the synthesis of more complex molecules, serving as an intermediate.
Medicine: Could be explored for its potential therapeutic properties, including as an anti-cancer or anti-viral agent.
Industry: Might find use as a precursor in the synthesis of dyes, agricultural chemicals, or advanced materials.
Mechanism of Action
The mechanism by which the compound exerts its effects could involve several pathways:
Molecular Targets: The dimethylamino group might interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could be involved in cellular signalling pathways, affecting processes like cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)piperazine: Similar in having a piperazine moiety, but different in other functional groups.
4-(4-Methylpiperazin-1-ylmethyl)benzonitrile: Shares the benzonitrile and piperazine elements but differs in the pyrimidine and dimethylamino components.
Uniqueness:
The combination of the pyrimidine, piperazine, and benzonitrile units in "4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile" creates a unique platform for diverse reactivity and potential applications in several research and industrial fields. It stands out due to its precise arrangement of functional groups and the resulting chemical and biological properties.
Hope this in-depth exploration satisfies your curiosity!
Properties
IUPAC Name |
4-[[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-15-12-18(22-19(21-15)23(2)3)25-10-8-24(9-11-25)14-17-6-4-16(13-20)5-7-17/h4-7,12H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPFLLRLNUWHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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